N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as CFTR corrector VX-809, is a small molecule drug that has been developed to treat cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic lung infections and digestive problems. VX-809 is designed to correct the underlying genetic defect in CF by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells.
Wissenschaftliche Forschungsanwendungen
Radioligand Synthesis for Imaging
A significant application of chemical compounds similar to N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves the development of radioligands for imaging. For instance, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for the translocator protein (18 kDa). These compounds, designed with fluorine atoms, facilitate the labeling with fluorine-18, allowing in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Antimicrobial Activity
Another research domain for similar compounds includes their antimicrobial properties. Novel oxazolidinone analogs, structurally related to N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, have shown significant in vitro antibacterial activities against a variety of clinically important human pathogens, providing a pathway to develop new antimicrobial agents (Zurenko et al., 1996).
Anti-Inflammatory Activity
Compounds incorporating the N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide moiety have been synthesized and evaluated for their anti-inflammatory activity. Among these, specific derivatives showed significant anti-inflammatory activity, highlighting the potential of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Ligand-Protein Interactions and Photovoltaic Efficiency
The study of benzothiazolinone acetamide analogs, related to N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, has led to insights into ligand-protein interactions, photovoltaic efficiency, and potential applications in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency (LHE) and free energy of electron injection, suggesting their utility in photovoltaic applications (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c1-8-4-13(20)18(7-16-8)6-12(19)17-9-2-3-11(15)10(14)5-9/h2-5,7H,6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAQTMRNPMECMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.